(4-Phenylhexyl)hydrazine hydrochloride
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Overview
Description
(4-Phenylhexyl)hydrazine hydrochloride is an organic compound with the molecular formula C₁₂H₂₁ClN₂. It is a derivative of hydrazine, featuring a phenyl group attached to a hexyl chain. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylhexyl)hydrazine hydrochloride typically involves the reaction of 4-phenylhexylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The crude product is then purified through recrystallization to obtain this compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Phenylhexyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium nitrite and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines.
Scientific Research Applications
(4-Phenylhexyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of (4-Phenylhexyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- (4-Phenylbutyl)hydrazine hydrochloride
- (4-Phenylpentyl)hydrazine hydrochloride
- (4-Phenylheptyl)hydrazine hydrochloride
Uniqueness
(4-Phenylhexyl)hydrazine hydrochloride is unique due to its specific chain length and phenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C12H21ClN2 |
---|---|
Molecular Weight |
228.76 g/mol |
IUPAC Name |
4-phenylhexylhydrazine;hydrochloride |
InChI |
InChI=1S/C12H20N2.ClH/c1-2-11(9-6-10-14-13)12-7-4-3-5-8-12;/h3-5,7-8,11,14H,2,6,9-10,13H2,1H3;1H |
InChI Key |
BALWZCDIBJQGQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCNN)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
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